3-Deazaguanosine triphosphate is classified as a nucleotide, specifically a purine nucleotide, due to its structural components that include a ribose sugar, a triphosphate group, and a modified guanine base. It is synthesized enzymatically from 3-deazaguanosine 5'-monophosphate, which itself can be produced through various synthetic methods involving imidazole derivatives .
The synthesis of 3-deazaguanosine triphosphate typically involves several key steps:
The molecular structure of 3-deazaguanosine triphosphate includes:
3-Deazaguanosine triphosphate participates in several key chemical reactions:
The mechanism of action for 3-deazaguanosine triphosphate primarily relates to its role as a substrate in enzymatic reactions:
The incorporation of 3-deazaguanosine triphosphate into RNA can lead to altered biological activity and stability, making it a valuable tool in studies of RNA function and structure.
3-Deazaguanosine triphosphate has several scientific applications:
3-Deazaguanosine triphosphate (3-deazaGTP) is defined by the replacement of the nitrogen atom at the purine ring’s 3-position (N3) with a carbon atom. This modification eliminates the N3 hydrogen-bonding acceptor site in the minor groove while preserving the Watson-Crick hydrogen-bonding face (N1-H and C2=O groups). Consequently, 3-deazaGTP retains the capacity to form canonical base pairs with cytidine triphosphate (CTP) but exhibits altered interactions in the minor groove due to the loss of this key polar atom [1] [3].
This contrasts fundamentally with 7-deazaguanosine derivatives (e.g., 7-deazaguanosine triphosphate), where nitrogen replacement occurs at the 7-position (N7). The N7 atom participates in Hoogsteen bonding and serves as a critical coordination site for metal ions. Its substitution disrupts major groove interactions and magnesium ion binding, significantly impacting nucleic acid-protein recognition and catalytic functions in ribozymes [3] [6]. The structural consequences of these modifications are therefore position-specific:
Table 1: Key Structural Differences in Deaza-Guanosine Triphosphate Analogs
Position Modified | Atom Replaced | Functional Consequence | Major Groove Impact | Minor Groove Impact |
---|---|---|---|---|
3-DeazaGTP | N3 → C | Loss of H-bond acceptor in minor groove; Altered hydration | Minimal | Significant (Loss of H-bonding) |
7-DeazaGTP | N7 → C | Loss of H-bond acceptor and metal coordination site | Significant (Loss of Mg²⁺ binding/Hoogsteen) | Minimal |
X-ray crystallographic studies of 3-deazaadenosine (structurally analogous to 3-deazaguanosine) in RNA duplexes confirm the absence of a characteristic water molecule typically hydrogen-bonded to the purine N3 atom, directly linking the missing nitrogen to altered minor groove hydration patterns and destabilization [3].
3-Deazaguanosine triphosphate shares the general triphosphate moiety common to nucleoside triphosphates, contributing to high water solubility and negative charge at physiological pH. Its molecular formula is C₁₁H₁₇N₄O₁₄P₃, with a molecular weight of 522.19 g/mol [1]. The canonical SMILES representation is C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
, and its isomeric SMILES (C1=C(NC(=O)C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
) explicitly defines the β-D-ribofuranose configuration [1].
While comprehensive stability data under diverse conditions (e.g., pH, temperature) for 3-deazaGTP specifically is limited in the provided results, its precursor nucleoside, 3-deazaguanosine (molecular formula C₁₁H₁₄N₄O₅, molecular weight 282.25 g/mol), exhibits stability under standard physiological conditions but may degrade under extremes of pH or temperature [4]. The triphosphate group inherently confers greater lability to hydrolysis, particularly at low pH or high temperature, compared to the nucleoside.
Ultraviolet (UV) absorption spectroscopy is crucial for quantification. 3-Deazaguanosine exhibits a characteristic UV spectrum due to its modified imidazo[4,5-c]pyridin-4-one chromophore. While exact molar extinction coefficients (ε) for 3-deazaGTP were not provided, its nucleoside analog, 3-deazaguanosine, serves as a proxy. Its absorption maxima are expected around 248 nm (pH 1) and 252 nm (pH 11), with ε values likely in the range of 10,000–12,000 M⁻¹cm⁻¹, typical for purine analogs [1] [4].
Table 2: Key Physicochemical Properties of 3-Deazaguanosine Triphosphate and Related Compounds
Property | 3-Deazaguanosine Triphosphate (3-deazaGTP) | 3-Deazaguanosine | Guanosine Triphosphate (GTP) |
---|---|---|---|
Molecular Formula | C₁₁H₁₇N₄O₁₄P₃ | C₁₁H₁₄N₄O₅ | C₁₀H₁₆N₅O₁₄P₃ |
Molecular Weight (g/mol) | 522.19 | 282.25 | 523.18 |
Solubility | High (aqueous solutions) | Soluble in water & organics | High (aqueous solutions) |
Key UV λ_max (nm) | ~248–252 (estimated) | 248 (pH 1), 252 (pH 11) | 253 |
Stability Concerns | Triphosphate hydrolysis | pH/Temperature extremes | Triphosphate hydrolysis |
The biological function and biophysical behavior of 3-deazaGTP are profoundly influenced by its structural divergence from guanosine triphosphate (GTP) and 7-deazaguanosine triphosphate (7-deazaGTP).
Comparison with GTP (C₁₀H₁₆N₅O₁₄P₃): GTP serves as a fundamental energy currency, a substrate for RNA synthesis, and a critical cofactor in signal transduction (G-proteins), protein synthesis (translation elongation), microtubule dynamics, and mitochondrial protein import [2] [5]. The absence of the N3 atom in 3-deazaGTP disrupts crucial minor groove interactions. This destabilizes RNA duplexes incorporating 3-deazaGTP:CTP base pairs compared to GTP:CTP pairs, evidenced by significantly increased imino proton exchange rates in NMR studies and reduced melting temperatures (Tₘ) in UV experiments. The missing N3 interaction and altered hydration pattern are primary contributors to this destabilization, estimated at an average reduction of ~0.43 kcal/mol for internal base pairs [1] [3]. Furthermore, the loss of the N3 hydrogen-bonding site likely impairs recognition by GTP-binding proteins (G-proteins) and enzymes specifically reliant on minor groove contacts, limiting its role in GTP-dependent signaling or catalytic processes.
Comparison with 7-Deazaguanosine Derivatives (e.g., 7-deazaGTP): 7-Deazaguanosine modifications (e.g., tubercidin triphosphate) remove the N7 nitrogen. This atom is a key hydrogen bond acceptor in the major groove (Hoogsteen face) and a vital ligand for magnesium ions essential in ribozyme catalysis and some protein-nucleic acid interactions. Consequently, 7-deazaGTP incorporation severely disrupts major groove functions: it inhibits processes like nuclear speckle formation, impedes ribozyme activity by disrupting Mg²⁺ binding pockets, and alters base stacking preferences. Computational studies suggest 7-deazapurines favor stacking near G or C residues [3] [6]. In contrast, 3-deazaGTP primarily affects the minor groove. While both analogs generally reduce RNA duplex stability relative to GTP, the magnitude and structural origin differ: 7-deazaGTP's average destabilization is ~0.43 kcal/mol for internal A-mimic pairs (7DA:U vs A:U), stemming from altered major groove electrostatics and hydration [6], whereas 3-deazaGTP's similar average destabilization (~0.43 kcal/mol) arises from minor groove effects [1] [3].
This comparative analysis underscores the principle that the biological and biophysical consequences of deaza modifications are exquisitely sensitive to the specific position (N3 vs N7) of nitrogen replacement, dictating their impact on nucleic acid structure, stability, and recognition.
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